CuKts

Description

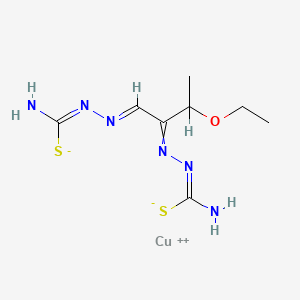

CuKts, or copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazone), is a tetradentate copper complex with demonstrated antitumor properties. Its structure features two nitrogen and two sulfur donor atoms, forming a planar coordination geometry that stabilizes the Cu(II) oxidation state under physiological conditions . Electron spin resonance (ESR) studies reveal hyperfine splitting patterns attributable to nitrogen coordination, confirming its stable ligand-binding configuration .

Mechanism of Action: this compound undergoes rapid reduction to Cu(I) in the presence of cellular thiols (e.g., glutathione), initiating a redox cycle with oxygen. This cycle generates reactive oxygen species (ROS), contributing to cytotoxicity . The complex preferentially binds to metallothionein in cells, displacing zinc in a 1:1 ratio. At non-cytotoxic concentrations (1.25–2.5 nmol/10⁷ cells), this compound transiently inhibits DNA synthesis without affecting long-term proliferation . However, higher concentrations (5.5 nmol/10⁷ cells) induce membrane disruption and irreversible cytotoxicity, likely due to lipid peroxidation .

Properties

CAS No. |

19976-05-7 |

|---|---|

Molecular Formula |

C8H14CuN6OS2 |

Molecular Weight |

337.9 g/mol |

IUPAC Name |

copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate |

InChI |

InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?; |

InChI Key |

IJRKZNFKCDMSJU-AJWLNUIRSA-L |

SMILES |

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |

Isomeric SMILES |

CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2] |

Canonical SMILES |

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |

Other CAS No. |

41106-47-2 |

Synonyms |

3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4 Cu-KTS CuKTS kethoxal-bis(thiosemicarbazone)copper complex |

Origin of Product |

United States |

Comparison with Similar Compounds

CuKts vs. This compound M2

−0.15 V for this compound), attributed to modified ligand substituents .

Functional Contrasts :

- Reactivity: this compound M2 is reduced slowly by cellular thiols, limiting its participation in redox cycling.

- However, at higher concentrations (>5 nmol/10⁷ cells), it disrupts membrane integrity, leading to rapid cell death .

Table 1: Key Properties of this compound and this compound M2

This compound vs. Copper-Phenanthroline Complexes

Structural Differences :

Copper-phenanthroline complexes (e.g., [Cu(phen)₂]²⁺) are tridentate ligands with open coordination sites, enabling direct interaction with DNA .

Functional Contrasts :

- DNA Interaction : Copper-phenanthroline complexes degrade double-stranded DNA via hydroxyl radical generation, unlike this compound, which primarily targets metallothionein and membranes .

- Metal Displacement : Phenanthroline causes significant cellular zinc and iron loss, complicating its cytotoxicity profile. This compound, in contrast, specifically displaces zinc from metallothionein without depleting other metals .

This compound vs. Cu(dtc)₂ (Diethyldithiocarbamate Complex)

Structural Differences: Cu(dtc)₂ is a bidentate complex with two sulfur donors, forming a less stable, hydrophobic structure .

Functional Contrasts :

This compound vs. CuL⁺ (Tridentate Thiosemicarbazone Complexes)

Structural Differences :

CuL⁺ complexes (e.g., CuL-X) are tridentate ligands with an open coordination site, increasing their reactivity .

Functional Contrasts :

- Redox Activity : CuL⁺ is readily oxidized back to Cu(II) after reduction, limiting sustained ROS production. This compound, with its closed tetradentate structure, maintains a stable redox cycle .

- Cellular Targets: CuL⁺ reacts indiscriminately with sulfhydryl groups, causing nonspecific protein damage. This compound shows selective binding to metallothionein, reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.